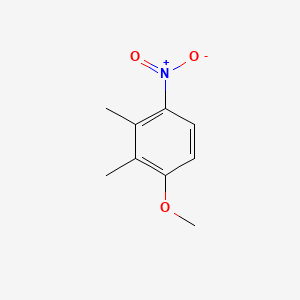

2,3-Dimethyl-4-nitroanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2,3-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBFMQLUMHKYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230865 | |

| Record name | 2,3-Dimethyl-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81029-03-0 | |

| Record name | 1-Methoxy-2,3-dimethyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81029-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-4-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081029030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyl-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-4-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYL-4-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPU9ZBM6V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dimethyl-4-nitroanisole: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2,3-Dimethyl-4-nitroanisole, detailed protocols for its synthesis and a key transformation, and an analysis of its spectral data. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.

Chemical Identity and Physical Properties

This compound is a substituted nitroaromatic compound. Its core structure consists of an anisole ring substituted with two methyl groups and a nitro group.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-Methoxy-2,3-dimethyl-4-nitrobenzene | [1] |

| CAS Number | 81029-03-0 | [2][3] |

| Molecular Formula | C₉H₁₁NO₃ | [2][3] |

| Molecular Weight | 181.19 g/mol | [2][3] |

| Appearance | Light yellow to yellow powder | [2] |

| Melting Point | 70-73 °C (lit.) | [2] |

| Boiling Point | ~314.29 °C (rough estimate) | [2] |

| Density | ~1.2375 g/cm³ (rough estimate) | [2] |

| Refractive Index | ~1.5270 (estimate) | [2] |

| SMILES | COc1ccc(c(C)c1C)=O | |

| InChI | 1S/C9H11NO3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5H,1-3H3 |

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic nitration of 2,3-dimethylanisole. The methoxy and methyl groups on the aromatic ring are ortho-, para-directing and activating, while the nitro group is meta-directing and deactivating. The substitution pattern of the starting material will direct the incoming nitro group to the C4 position.

Caption: Synthesis of this compound via nitration.

Experimental Protocol: Nitration of 2,3-Dimethylanisole

This protocol is based on established methods for the nitration of substituted anisoles.[4]

Materials:

-

2,3-Dimethylanisole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 molar ratio) to a separate flask, maintaining the temperature below 10 °C.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3-dimethylanisole in a minimal amount of dichloromethane. Cool the flask to 0-5 °C in an ice bath.

-

Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise to the solution of 2,3-dimethylanisole, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture slowly over crushed ice. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield light yellow crystals of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily influenced by the nitro group and the electron-rich aromatic ring.

Reduction of the Nitro Group

A common and synthetically useful reaction is the reduction of the nitro group to an amine, yielding 4-amino-2,3-dimethylanisole. This transformation is a key step in the synthesis of various more complex molecules, including pharmaceuticals and dyes.

Caption: Reduction of the nitro group to an amine.

Experimental Protocol: Reduction to 4-Amino-2,3-dimethylanisole

This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.

Materials:

-

This compound

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (10 M)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend this compound in ethanol.

-

Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Reaction: Heat the mixture to reflux and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a 10 M sodium hydroxide solution until the pH is basic.

-

Extraction: Extract the product with ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Amino-2,3-dimethylanisole, which can be further purified by column chromatography or recrystallization.

Spectral Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Data Interpretation |

| ¹H NMR | The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy protons. The aromatic protons will appear as doublets in the downfield region, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy and methyl groups. The methoxy protons will appear as a singlet around 3.9 ppm, and the two methyl groups will also appear as singlets at slightly different chemical shifts in the upfield region.[5] |

| ¹³C NMR | The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon bearing the nitro group will be shifted downfield, while the carbon attached to the methoxy group will be shifted upfield. The signals for the methyl and methoxy carbons will appear in the upfield region. |

| FT-IR | The FT-IR spectrum will exhibit characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-H stretching vibrations for the aromatic ring will appear above 3000 cm⁻¹, while those for the methyl and methoxy groups will be just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. C-O stretching for the anisole moiety will be present around 1250 cm⁻¹ and 1050 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 181. The fragmentation pattern will likely involve the loss of the nitro group (NO₂, 46 amu) and the methoxy group (OCH₃, 31 amu). |

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. Its primary applications lie in its use as a starting material for the synthesis of more complex molecules with potential biological activity. It has been utilized in the synthesis of conformationally restricted derivatives of lavendustin A, which are of interest in cancer research, and in the preparation of 1,4-piperazine-2,5-diones, a class of compounds with diverse pharmacological properties.[2]

Safety and Handling

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

-

This compound - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 10, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 739-745. [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 10, 2026, from [Link]

-

Nitrosation and nitrous acid-catalysed nitration of anisole and 2,6-dimethylanisole. (1985). Journal of the Chemical Society, Perkin Transactions 2, 669-675. [Link]

-

Evidence of anaerobic coupling reactions between reduced intermediates of 4-nitroanisole. (2018). Environmental Science & Technology, 52(15), 8349–8358. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 739-745. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 10, 2026, from [Link]

-

Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020, March 19). Retrieved January 10, 2026, from [Link]

-

Synthesis of p-nitroanisole. (n.d.). Retrieved January 10, 2026, from [Link]

-

A guide to 13C NMR chemical shift values. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis of 3,5-dimethyl-4-nitroanisole. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-Methyl-4-nitroanisole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 10, 2026, from [Link]

- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (n.d.).

-

Free Radical Formation and Characterization of Nitroanisole Isomer Reduction in Different Media. (2002). Journal of The Electrochemical Society, 149(8), D117. [Link]

-

VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. (1969). Canadian Journal of Chemistry, 47(15), 2861-2866. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Retrieved January 10, 2026, from [Link]

-

Tables For Organic Structure Analysis. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-Nitroanisole. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179. [Link]

-

Solubilities of 2,4-Dinitroanisole in Pure Organic and Mixed Organic Solvents at Temperatures between 283.15 and 313.15 K. (2016). Journal of Chemical & Engineering Data, 61(8), 2826-2834. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 10, 2026, from [Link]

-

FTIR peak assignments. (n.d.). Retrieved January 10, 2026, from [Link]

-

2,3-Dimethylanisole. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

4-Nitroanisole. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

2,3-Dimethylanisole. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

-

FTIR Functional Group Database Table with Search. (n.d.). Retrieved January 10, 2026, from [Link]

-

1-Methoxy-2,3-dimethyl-4-nitrobenzene. (n.d.). CAS Common Chemistry. Retrieved January 10, 2026, from [Link]

-

List of band assignments for FTIR spectra. (n.d.). Retrieved January 10, 2026, from [Link]

-

2,4-Dimethylanisole. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound CAS#: 81029-03-0 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Nitrosation and nitrous acid-catalysed nitration of anisole and 2,6-dimethylanisole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 2,3-Dimethyl-4-nitroanisole (CAS: 81029-03-0)

A Keystone Intermediate for Specialized Chemical Synthesis

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-Dimethyl-4-nitroanisole, a valuable nitroaromatic compound for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, spectral characterization, and key applications, offering field-proven insights and detailed methodologies.

Introduction: Unveiling a Versatile Building Block

This compound, also known as 1-methoxy-2,3-dimethyl-4-nitrobenzene, is a substituted nitroanisole that serves as a crucial starting material in the synthesis of more complex molecules.[1][2] Its unique substitution pattern, featuring adjacent methyl groups and a nitro group para to the methoxy functionality, provides a scaffold for the construction of diverse chemical entities. This compound is particularly noted for its role in the synthesis of conformationally restricted derivatives of Lavendustin A and various 1,4-piperazine-2,5-diones, highlighting its significance in medicinal chemistry and materials science.[1][2]

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is paramount for its effective handling and application in research and development.

| Property | Value | Source(s) |

| CAS Number | 81029-03-0 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| Appearance | Light yellow to yellow powder | [2] |

| Melting Point | 70-73 °C (lit.) | [1][2] |

| Boiling Point | ~314.3 °C (estimated) | [2] |

| Density | ~1.238 g/cm³ (estimated) | [2] |

| SMILES | COc1ccc(c(C)c1C)=O | [1] |

| InChI | 1S/C9H11NO3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5H,1-3H3 | [1] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through two primary retrosynthetic pathways: the nitration of 2,3-dimethylanisole or the methylation of 2,3-dimethyl-4-nitrophenol. The choice of route often depends on the availability of starting materials and desired scale.

Method 1: Nitration of 2,3-Dimethylanisole

This is a common and direct method for introducing the nitro group onto the aromatic ring. The methoxy and dimethyl groups are ortho, para-directing, and the steric hindrance from the two adjacent methyl groups favors nitration at the less hindered para position.

Sources

An In-depth Technical Guide to the Molecular Structure of 2,3-Dimethyl-4-nitroanisole

This guide provides a comprehensive technical overview of 2,3-Dimethyl-4-nitroanisole, a substituted aromatic compound with applications in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular structure, synthesis, and spectroscopic characterization of this compound, offering field-proven insights and detailed experimental protocols.

Introduction and Physicochemical Properties

This compound, also known as 1-methoxy-2,3-dimethyl-4-nitrobenzene, is a nitroaromatic compound with the chemical formula C₉H₁₁NO₃.[1] Its structure consists of an anisole core substituted with two methyl groups at positions 2 and 3, and a nitro group at position 4. This substitution pattern imparts specific chemical and physical properties that are crucial for its role as a synthetic intermediate. For instance, it has been utilized as a starting material in the synthesis of conformationally restricted derivatives of lavendustin A and in the preparation of 1,4-piperazine-2,5-diones.[2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 81029-03-0 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | Light yellow to yellow powder | [2] |

| Melting Point | 70-73 °C | [2] |

| Boiling Point | ~314.29 °C (estimate) | [2] |

| Density | ~1.2375 g/cm³ (estimate) | [2] |

| Storage Temperature | Room temperature | [2] |

Molecular Structure and Synthesis

The molecular structure of this compound is foundational to its reactivity and spectroscopic signature. The arrangement of the methoxy, dimethyl, and nitro substituents on the benzene ring dictates the electron distribution and steric environment of the molecule.

Caption: Molecular structure of this compound.

Synthetic Pathway: O-Methylation of 2,3-Dimethyl-4-nitrophenol

A robust and reliable method for the synthesis of this compound is the O-methylation of its precursor, 2,3-dimethyl-4-nitrophenol. This reaction follows the principles of the Williamson ether synthesis, where the phenoxide ion, generated by deprotonation of the phenol, acts as a nucleophile to attack a methylating agent.

The choice of a suitable methylating agent and base is critical for achieving a high yield and purity. While hazardous reagents like dimethyl sulfate or methyl iodide can be used, a safer and effective alternative is the use of methyl p-toluenesulfonate in the presence of a mild base like potassium carbonate. Acetone is an appropriate solvent for this reaction due to its polarity and boiling point, which allows for a controlled reaction temperature at reflux.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the methylation of substituted nitrophenols.[3]

Materials:

-

2,3-Dimethyl-4-nitrophenol

-

Methyl p-toluenesulfonate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethyl-4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.2 eq.), and acetone.

-

Add methyl p-toluenesulfonate (1.1 eq.) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol to afford a yellow crystalline solid.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the two methyl group protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

-

Aromatic Protons: Two doublets are expected in the aromatic region, corresponding to the two adjacent protons on the benzene ring. The proton ortho to the nitro group will be shifted further downfield due to the strong deshielding effect of the nitro group.

-

Methoxy Protons: A singlet integrating to three protons is expected for the methoxy group, typically in the range of 3.8-4.0 ppm.

-

Methyl Protons: Two distinct singlets, each integrating to three protons, are expected for the two methyl groups. Their chemical shifts will be influenced by their proximity to the other substituents.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the substituents.

-

Aromatic Carbons: The carbon atom attached to the nitro group (C4) is expected to be significantly deshielded. The carbon atom attached to the methoxy group (C1) will also be deshielded. The other aromatic carbons will appear at chemical shifts influenced by the combined electronic effects of the substituents.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a single peak, typically in the range of 55-60 ppm.

-

Methyl Carbons: The two methyl carbons will give rise to two separate signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands:

Table 2: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₃) |

| ~1590, ~1480 | C=C stretch | Aromatic ring |

| ~1520, ~1340 | N-O stretch | Nitro group (asymmetric and symmetric) |

| ~1250 | C-O stretch | Aryl ether |

The strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are particularly diagnostic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and the loss of a methyl radical (CH₃).

Caption: Plausible fragmentation pathway for this compound.

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

Conclusion

This compound is a valuable synthetic intermediate with well-defined structural and spectroscopic properties. This guide has provided a detailed overview of its molecular structure, a reliable synthetic protocol via O-methylation of 2,3-dimethyl-4-nitrophenol, and an analysis of its expected spectroscopic characteristics. The information presented herein is intended to support researchers and scientists in the effective utilization and characterization of this compound in their synthetic endeavors.

References

-

Synthesis of 3,5-dimethyl-4-nitroanisole . PrepChem. [Link]

Sources

An In-Depth Technical Guide to 1-Methoxy-2,3-dimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-methoxy-2,3-dimethyl-4-nitrobenzene, a substituted nitroaromatic compound. As a Senior Application Scientist, the following sections will delve into its chemical identity, synthesis, spectroscopic characterization, and safety protocols, offering field-proven insights into its handling and application.

Chemical Identity and Properties

1-Methoxy-2,3-dimethyl-4-nitrobenzene, also known by its common name 2,3-Dimethyl-4-nitroanisole, is a key organic intermediate. Its structure features a benzene ring substituted with a methoxy group, two adjacent methyl groups, and a nitro group. This specific arrangement of functional groups dictates its reactivity and potential applications in chemical synthesis.

Systematic Nomenclature: The preferred IUPAC name for this compound is 1-methoxy-2,3-dimethyl-4-nitrobenzene .[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-methoxy-2,3-dimethyl-4-nitrobenzene | [1] |

| Synonyms | This compound, 2,3-Dimethyl-p-nitroanisole, 3-Methoxy-6-nitro-o-xylene | [2] |

| CAS Number | 81029-03-0 | [1][3][4][5][6] |

| Molecular Formula | C₉H₁₁NO₃ | [1][5] |

| Molecular Weight | 181.19 g/mol | [1][5] |

| Appearance | Solid (inferred from related compounds) | N/A |

| Melting Point | 70-73 °C | [7] |

Synthesis of 1-Methoxy-2,3-dimethyl-4-nitrobenzene

The primary and most logical synthetic route to 1-methoxy-2,3-dimethyl-4-nitrobenzene is through the electrophilic aromatic substitution, specifically the nitration, of the precursor 2,3-dimethylanisole. The methoxy and methyl groups are ortho-, para-directing activators. The steric hindrance from the two adjacent methyl groups and the methoxy group will influence the regioselectivity of the nitration. The para-position relative to the methoxy group (C4) is the most likely site for nitration.

Conceptual Synthesis Workflow

The synthesis involves the reaction of 2,3-dimethylanisole with a suitable nitrating agent, typically a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Figure 1: Conceptual workflow for the synthesis of 1-methoxy-2,3-dimethyl-4-nitrobenzene.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,3-dimethylanisole (1 equivalent) to a suitable solvent like glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 2,3-dimethylanisole, ensuring the internal temperature does not exceed 10 °C. The rate of addition is critical to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation and Neutralization: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. A subsequent wash with a dilute sodium bicarbonate solution can be performed to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 1-methoxy-2,3-dimethyl-4-nitrobenzene.

Spectroscopic Characterization (Predicted)

The definitive identification of the synthesized compound relies on a combination of spectroscopic techniques. While experimental spectra for 1-methoxy-2,3-dimethyl-4-nitrobenzene are not widely published, the expected spectral data can be predicted based on the analysis of its isomers and related structures.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features | Rationale/Comparison with Isomers |

| ¹H NMR | - Aromatic protons: Two singlets or two doublets in the aromatic region (δ 7.0-8.0 ppm).- Methoxy protons: A singlet around δ 3.8-4.0 ppm.- Methyl protons: Two distinct singlets for the two methyl groups around δ 2.2-2.5 ppm. | The aromatic protons will be deshielded by the nitro group. The chemical shifts of the methoxy and methyl groups are characteristic. Isomers like 1-methoxy-2-methyl-4-nitrobenzene show similar patterns.[4] |

| ¹³C NMR | - Aromatic carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group will be significantly deshielded.- Methoxy carbon: A signal around δ 55-60 ppm.- Methyl carbons: Two distinct signals in the aliphatic region (δ 15-25 ppm). | The chemical shifts are influenced by the electron-withdrawing nitro group and electron-donating methoxy and methyl groups. Data from related nitroanisoles can be used for comparison.[4] |

| FTIR (cm⁻¹) | - Asymmetric NO₂ stretch: ~1520-1560 cm⁻¹.- Symmetric NO₂ stretch: ~1345-1385 cm⁻¹.- C-O (aryl ether) stretch: ~1250 cm⁻¹.- C-H aromatic stretch: ~3000-3100 cm⁻¹.- C-H aliphatic stretch: ~2850-2960 cm⁻¹. | The strong absorbances corresponding to the nitro group are characteristic. These values are consistent with those observed for other nitroaromatic compounds.[4] |

| Mass Spec. | - Molecular ion (M⁺) peak at m/z = 181.- Fragmentation pattern may include loss of NO₂, OCH₃, and CH₃ groups. | The molecular ion peak confirms the molecular weight. Fragmentation patterns can help elucidate the structure. |

Safety and Handling

General Hazards:

-

Toxicity: Nitroaromatic compounds are generally considered toxic. They can be harmful if swallowed, inhaled, or absorbed through the skin.[1][3][8]

-

Long-term Effects: Some nitroaromatic compounds are suspected of having long-term health effects.

Personal Protective Equipment (PPE)

A robust PPE protocol is mandatory when handling this and related chemicals.

Figure 2: Mandatory PPE for handling 1-methoxy-2,3-dimethyl-4-nitrobenzene.

Handling and Storage

-

Handling: Always handle this compound in a well-ventilated laboratory fume hood to minimize inhalation exposure.[1] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1]

First Aid Measures

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

-

If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Potential Applications and Reactivity

1-methoxy-2,3-dimethyl-4-nitrobenzene serves as a valuable intermediate in organic synthesis. The nitro group can be readily reduced to an amine, providing a pathway to various substituted anilines. These anilines are precursors to a wide range of more complex molecules, including pharmaceuticals, dyes, and other specialty chemicals. The methoxy and methyl groups also offer sites for further functionalization. It has been noted as a starting material in the synthesis of conformationally restricted derivatives of lavendustin A and in the synthesis of 1,4-piperazine-2,5-diones.[7]

Conclusion

This technical guide has provided a detailed overview of 1-methoxy-2,3-dimethyl-4-nitrobenzene, from its fundamental properties and synthesis to its characterization and safe handling. While a dedicated body of literature for this specific compound is sparse, a thorough understanding of its chemistry can be derived from the well-established principles of aromatic chemistry and by comparison with its isomers. For researchers and professionals in drug development, this compound represents a versatile building block with potential for the synthesis of novel and complex molecular architectures. Adherence to strict safety protocols is paramount when working with this and other nitroaromatic compounds.

References

-

Matrix Fine Chemicals. 1-METHOXY-2,3-DIMETHYL-4-NITROBENZENE | CAS 81029-03-0. [Link]

-

2a biotech. 1-METHOXY-2,3-DIMETHYL-4-NITROBENZENE. [Link]

-

PubChem. 1-Methoxy-2-methyl-4-nitrobenzene | C8H9NO3 | CID 643520. [Link]

-

SIELC Technologies. 1-Methoxy-2-methyl-4-nitrobenzene. [Link]

-

PubChem. 1-Methoxy-4-methyl-2-nitrobenzene | C8H9NO3 | CID 67058. [Link]

-

Alfa Aesar. 4 - SAFETY DATA SHEET. [Link]

-

SpectraBase. 1-Methoxy-4-nitrobenzene. [Link]

-

PubChem. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728. [Link]

-

Chemistry Stack Exchange. Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?. [Link]

-

PubChem. 3-Methyl-4-nitroanisole | C8H9NO3 | CID 79330. [Link]

-

LookChem. 1-methoxy-4-nitrobenzene. [Link]

-

NIST WebBook. Benzene, 1-methoxy-4-nitro-. [Link]

-

NIST WebBook. Benzene, 1-methoxy-4-nitro-. [Link]

-

YouTube. Conversion of Nitrobenzene to 4-Methoxybenzoic acid. [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methoxy-4-methyl-2-nitrobenzene | C8H9NO3 | CID 67058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methoxy-2-methyl-4-nitrobenzene | C8H9NO3 | CID 643520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Synthesis of 2,3-Dimethyl-4-nitroanisole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-Dimethyl-4-nitroanisole, a valuable chemical intermediate in various research and development applications. This document details the chemical properties of the reactants and products, a thorough discussion of the underlying reaction mechanism, a detailed experimental protocol for its synthesis via electrophilic aromatic substitution, and methods for its purification and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering practical insights and a robust procedural framework to ensure a successful and reproducible outcome.

Introduction

This compound (CAS No: 81029-03-0) is a substituted nitroaromatic compound with significant utility as a building block in the synthesis of more complex molecules.[1] Its applications include serving as a starting material for the preparation of conformationally restricted derivatives of lavendustin A and in the synthesis of 1,4-piperazine-2,5-diones.[1] The strategic placement of the nitro, methoxy, and dimethyl functionalities on the aromatic ring makes it a versatile precursor for a variety of chemical transformations.

This guide will focus on the direct nitration of 2,3-dimethylanisole, a common and effective method for the preparation of this compound. We will delve into the mechanistic principles governing the regioselectivity of this electrophilic aromatic substitution reaction and provide a detailed, step-by-step experimental procedure.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the starting materials and the final product is crucial for the safe and effective execution of the synthesis.

Table 1: Properties of Key Compounds

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Dimethylanisole |  | C₉H₁₂O | 136.19 | 29 | 195 |

| This compound |  | C₉H₁₁NO₃ | 181.19 | 70-73[1] | ~314 (est.)[1] |

Reaction Mechanism and Regioselectivity

The synthesis of this compound from 2,3-dimethylanisole is achieved through an electrophilic aromatic substitution (EAS) reaction, specifically, nitration. The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring.

Generation of the Electrophile

The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in this reaction.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Regioselectivity

The nitronium ion is then attacked by the electron-rich aromatic ring of 2,3-dimethylanisole. The regioselectivity of this attack is governed by the directing effects of the substituents already present on the ring: the methoxy group (-OCH₃) and the two methyl groups (-CH₃).

-

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

-

Methyl Groups (-CH₃): The methyl groups are weakly activating groups and are also ortho, para-directors, primarily through an inductive effect and hyperconjugation.[2]

In the case of 2,3-dimethylanisole, the positions ortho and para to the strongly activating methoxy group are positions 2, 4, and 6. The positions ortho and para to the methyl groups are 3, 4, 5, and 6. The directing effects of the methoxy and methyl groups are synergistic, strongly favoring substitution at the C4 and C6 positions. However, steric hindrance from the adjacent methyl group at C2 will disfavor substitution at the C6 position. Therefore, the major product is the result of nitration at the C4 position, which is para to the methoxy group and ortho to the C3-methyl group, leading to the formation of this compound.[3]

The electrophilic attack of the nitronium ion on the aromatic ring forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring. The stability of the arenium ion is enhanced when the positive charge can be delocalized onto the oxygen atom of the methoxy group, which is possible for ortho and para attack.[4]

Rearomatization

In the final step, a base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Diagram 1: Reaction Mechanism

Caption: The overall workflow of the nitration of 2,3-dimethylanisole.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar aromatic compounds.[5]

Materials and Equipment

-

2,3-Dimethylanisole

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure

Safety Precaution: This reaction is highly exothermic and involves the use of strong, corrosive acids. It must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (lab coat, safety goggles, and acid-resistant gloves) must be worn at all times.

-

Preparation of the Nitrating Mixture: In a dropping funnel, carefully prepare the nitrating mixture by slowly adding 1.0 equivalent of concentrated nitric acid to 2.0 equivalents of concentrated sulfuric acid. This should be done in an ice bath to dissipate the heat generated.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2,3-dimethylanisole in a suitable solvent like dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of 2,3-dimethylanisole. Maintain the reaction temperature between 0 and 10 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for an additional 30-60 minutes.

-

Work-up:

-

Carefully pour the reaction mixture into a beaker containing crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid - be cautious of gas evolution), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure this compound as a yellow crystalline solid.

-

Diagram 2: Experimental Workflow

Caption: A step-by-step overview of the synthesis and purification process.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physical Appearance

The purified product should be a light yellow to yellow crystalline solid.

Melting Point

The melting point of the purified product should be in the range of 70-73 °C.[1] A sharp melting point range is indicative of high purity.

Spectroscopic Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Expected ¹H NMR (CDCl₃) signals:

-

Aromatic protons: Two singlets or doublets in the aromatic region (δ 6.5-8.0 ppm).

-

Methoxy protons (-OCH₃): A singlet at approximately δ 3.8-4.0 ppm, integrating to 3H.

-

Methyl protons (-CH₃): Two singlets at approximately δ 2.2-2.5 ppm, each integrating to 3H.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Expected ¹³C NMR (CDCl₃) signals:

-

Aromatic carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon attached to the nitro group will be downfield, and the carbon attached to the methoxy group will also be significantly downfield.

-

Methoxy carbon (-OCH₃): A signal at approximately δ 55-60 ppm.

-

Methyl carbons (-CH₃): Two signals in the aliphatic region (δ 15-25 ppm).

-

Table 2: Spectroscopic Data

| Technique | Key Data and Observations |

| ¹H NMR | Provides confirmation of the presence and connectivity of aromatic, methoxy, and methyl protons.[6] |

| ¹³C NMR | Confirms the carbon framework of the molecule, including the positions of the substituents on the aromatic ring. |

| IR Spectroscopy | Characteristic peaks for the nitro group (asymmetric and symmetric stretching around 1520 cm⁻¹ and 1340 cm⁻¹), C-O stretching of the ether, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) should correspond to the molecular weight of the product (181.19 g/mol ). |

Conclusion

This technical guide has outlined a reliable and well-understood method for the synthesis of this compound via the nitration of 2,3-dimethylanisole. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the detailed experimental protocol, researchers can confidently prepare this valuable chemical intermediate. The provided information on purification and characterization will ensure the attainment of a high-purity product suitable for subsequent applications in organic synthesis and drug discovery.

References

-

Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]

-

PubMed. (2015). Regioselectivity in the nitration of dialkoxybenzenes. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Evans, M. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). Methods for nitrating compounds.

-

Frontiers in Chemistry. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of p-nitroanisole. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

European Journal of Materials Science and Engineering. (2016). DEVELOPMENT OF PROTOCOL FOR ANALYSIS OF ACID NITRATING MIXTURE. Retrieved from [Link]

- Google Patents. (n.d.). Nitration process.

-

Der Pharma Chemica. (2016). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectral Data of 2,3-Dimethyl-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-4-nitroanisole, a substituted aromatic nitro compound, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. Its chemical structure, characterized by a substituted benzene ring bearing methoxy, two methyl, and a nitro group, gives rise to a unique spectral signature. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and potential applications. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the correlation between its molecular structure and its spectral characteristics.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The key structural features of this compound that influence its spectroscopic properties are the aromatic ring, the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, and the electron-withdrawing nitro (-NO₂) group.

Caption: Correlation of ¹H NMR signals to the molecular structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol

The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Summary

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C-1 (C-OCH₃) |

| 147.9 | C-4 (C-NO₂) |

| 136.2 | C-2 (C-CH₃) |

| 133.1 | C-3 (C-CH₃) |

| 125.7 | C-5 |

| 109.9 | C-6 |

| 61.2 | -OCH₃ |

| 20.4 | 2-CH₃ |

| 15.8 | 3-CH₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4]

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine unique carbon atoms in this compound.

-

Aromatic Carbons: The six signals in the aromatic region (δ 109-155) correspond to the carbons of the benzene ring.

-

The carbon attached to the methoxy group (C-1) appears at δ 154.5, shifted downfield due to the electronegativity of the oxygen atom.

-

The carbon bearing the nitro group (C-4) is also significantly deshielded and appears at δ 147.9.

-

The carbons attached to the methyl groups (C-2 and C-3) are found at δ 136.2 and δ 133.1.

-

The protonated aromatic carbons (C-5 and C-6) appear at δ 125.7 and δ 109.9, respectively. The upfield shift of C-6 is consistent with the shielding effect of the ortho-methoxy group.

-

-

Aliphatic Carbons:

-

The carbon of the methoxy group (-OCH₃) resonates at δ 61.2.

-

The two methyl carbons appear at δ 20.4 (2-CH₃) and δ 15.8 (3-CH₃).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol

The IR spectrum of solid this compound is typically recorded using the KBr pellet method. A small amount of the sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent disk.

Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1340 | Strong | Symmetric NO₂ stretch |

| ~1270 | Strong | Aryl-O stretch (asymmetric) |

| ~1030 | Strong | Aryl-O stretch (symmetric) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4]

Interpretation of the IR Spectrum

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

-

Aromatic and Aliphatic C-H Stretches: The absorptions in the 3100-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds on the aromatic ring. The bands in the 2950-2850 cm⁻¹ range correspond to the C-H stretching of the methyl and methoxy groups.

-

Nitro Group: The two strong absorption bands at approximately 1520 cm⁻¹ and 1340 cm⁻¹ are the most characteristic features of the nitro group, corresponding to its asymmetric and symmetric stretching vibrations, respectively.

-

Aromatic C=C Stretches: The absorptions around 1600 cm⁻¹ and 1480 cm⁻¹ are due to the C=C stretching vibrations within the benzene ring.

-

Ether Linkage: The strong bands at approximately 1270 cm⁻¹ and 1030 cm⁻¹ are characteristic of the asymmetric and symmetric C-O stretching of the aryl ether linkage.

Caption: Correlation of IR absorption bands to functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Experimental Protocol

The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer and detected.

Data Summary

| m/z | Relative Intensity (%) | Assignment |

| 181 | 100 | [M]⁺ (Molecular Ion) |

| 166 | 50 | [M - CH₃]⁺ |

| 151 | 20 | [M - NO]⁺ or [M - CH₂O]⁺ |

| 136 | 30 | [M - NO₂]⁺ |

| 121 | 40 | [M - NO₂ - CH₃]⁺ |

| 105 | 15 | [C₇H₅O]⁺ |

| 91 | 25 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 35 | [C₆H₅]⁺ (Phenyl cation) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4]

Interpretation of the Mass Spectrum

The mass spectrum of this compound provides valuable structural information through its fragmentation pattern.

-

Molecular Ion: The peak at m/z 181 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound. Its high relative intensity suggests a relatively stable molecular ion.

-

Key Fragmentation Pathways:

-

Loss of a Methyl Radical: The peak at m/z 166 arises from the loss of a methyl radical (-CH₃) from the molecular ion.

-

Loss of NO or CH₂O: The peak at m/z 151 could result from the loss of nitric oxide (-NO) or formaldehyde (-CH₂O) from the molecular ion.

-

Loss of a Nitro Group: The significant peak at m/z 136 is due to the loss of the nitro group (-NO₂).

-

Further Fragmentations: Subsequent fragmentations, such as the loss of a methyl group from the [M - NO₂]⁺ ion, lead to the peak at m/z 121. The formation of the tropylium ion (m/z 91) and the phenyl cation (m/z 77) are common fragmentation pathways for substituted aromatic compounds.

-

Caption: Proposed mass spectral fragmentation pathway.

Conclusion

The comprehensive spectral analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and self-validating characterization of its molecular structure. Each spectroscopic technique offers complementary information, and together they create a unique and unambiguous fingerprint for this compound. This in-depth guide serves as a valuable resource for researchers and scientists, enabling confident identification, quality control, and a deeper understanding of the chemical properties of this compound in the context of drug discovery and materials science.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]

-

Wikipedia. Spectral Database for Organic Compounds. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

re3data.org. Spectral Database for Organic Compounds. [Link]

-

DATACC. Spectral Database for Organic Compounds (SDBS). [Link]

Sources

physical properties of 2,3-Dimethyl-4-nitroanisole (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-4-nitroanisole

Abstract

This technical guide provides a focused examination of the key physical properties of this compound (CAS No. 81029-03-0), a chemical intermediate of interest in synthetic chemistry. The primary focus is on its melting point, with a discussion on the current lack of available data for its boiling point. This document is intended for researchers, scientists, and professionals in drug development who utilize substituted nitroaromatic compounds in their work. It details standardized methodologies for the determination of these properties and discusses their implications for experimental design and application.

Introduction to this compound

This compound is a substituted nitrobenzene derivative. Its molecular structure consists of a benzene ring functionalized with two adjacent methyl groups, a nitro group, and a methoxy group. The specific arrangement of these functional groups dictates its chemical reactivity and physical characteristics. Compounds of this nature often serve as versatile starting materials or intermediates in the synthesis of more complex molecules, including pharmacologically active compounds and materials with specific optical or electronic properties. For instance, it has been noted as a starting material in the synthesis of conformationally restricted derivatives of lavendustin A and in the synthesis of 1,4-piperazine-2,5-diones[1]. A precise understanding of its physical properties is therefore fundamental for its effective use in a laboratory or industrial setting, ensuring reproducibility and safety.

Physicochemical Properties

The physical properties of a compound, such as its melting and boiling points, are critical indicators of its purity and are essential for designing purification processes, setting up reactions, and ensuring safe handling and storage.

Summary of Physical Properties

| Property | Value | Source(s) |

| CAS Number | 81029-03-0 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₁NO₃ | [3][4][5] |

| Molecular Weight | 181.19 g/mol | [3][4][5] |

| Melting Point | 70-73 °C (lit.) | [1][2] |

| Boiling Point | Not reported | [3][4] |

Melting Point: Determination and Significance

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The literature value for the melting point of this compound is 70-73 °C[1][2]. This relatively sharp range suggests a crystalline solid at room temperature.

The determination of a melting point is a standard procedure for the characterization and purity assessment of a solid compound.

-

Capillary Melting Point Apparatus: This is the most common method due to its simplicity and small sample requirement. The powdered solid is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded. The breadth of this range is a crucial indicator of purity; impurities typically depress and broaden the melting range.

-

Differential Scanning Calorimetry (DSC): For more precise measurements, especially in an industrial or pharmaceutical quality control setting, DSC is the preferred method. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is observed as an endothermic peak on the DSC thermogram, and the onset temperature of this peak is typically reported as the melting point. The enthalpy of fusion can also be determined from the peak area, providing additional thermodynamic data.

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded. This range is the observed melting point.

-

Validation: The measurement should be repeated to ensure reproducibility. The result is then compared against the literature value to assess purity.

Boiling Point: Considerations in the Absence of Data

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. As noted, a specific boiling point for this compound is not consistently reported in major chemical databases[3][4].

The absence of a reported boiling point can be due to several factors:

-

Thermal Instability: Many nitroaromatic compounds are susceptible to decomposition at elevated temperatures. It is plausible that this compound decomposes at or below its atmospheric boiling point, making a standard distillation and boiling point measurement impractical and potentially hazardous.

-

Lack of Characterization: The compound may not have been subjected to the rigorous physical characterization required to establish a boiling point under specified pressure conditions.

In the absence of experimental data, computational methods can be employed to estimate the boiling point based on the molecular structure. However, these are predictions and should be used with caution until experimentally validated. For practical purposes, if distillation is required for purification, it should be performed under high vacuum to lower the required temperature and minimize the risk of decomposition.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a solid organic compound like this compound.

Caption: Workflow for Physical Property Determination.

Significance in Research and Drug Development

A well-defined melting point is a critical quality attribute for any chemical compound used in research and development.

-

Purity Confirmation: The narrow melting range of 70-73 °C serves as a reliable, initial indicator of the purity of a batch of this compound. Any significant deviation from this range would suggest the presence of impurities, necessitating further purification.

-

Reaction Condition Planning: Knowledge of the melting point is essential when planning chemical reactions. For reactions conducted at elevated temperatures, knowing that the compound will be in a liquid state above ~73 °C can inform the choice of solvents and reaction setup (e.g., neat vs. solution).

-

Material Science Applications: In the development of new materials, the melting point is a fundamental parameter that influences the material's processing conditions and its thermal stability in its final application.

The lack of a defined boiling point highlights the importance of careful handling. When heating this compound, especially under atmospheric pressure, there is a potential risk of decomposition, which could lead to the release of nitrogen oxides, which are toxic gases. Therefore, any high-temperature applications should be conducted with appropriate safety measures and ideally under an inert atmosphere or vacuum.

Conclusion

This compound is a solid crystalline compound with a well-characterized melting point of 70-73 °C. This physical constant is a cornerstone for its identification, purity assessment, and safe handling in a research and development setting. In contrast, its boiling point is not documented, suggesting potential thermal instability at higher temperatures. Researchers and scientists working with this compound should rely on the melting point for quality control and exercise caution when subjecting it to heat, utilizing vacuum for any necessary distillation processes.

References

-

CPAChem. Safety data sheet. [Link]

-

Arctom. CAS NO. 81029-03-0 | this compound | Catalog SY106171. [Link]

-

Alfa Aesar. 4 - SAFETY DATA SHEET. [Link]

Sources

Navigating the Solubility Landscape of 2,3-Dimethyl-4-nitroanisole: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to this in-depth technical guide on the solubility of 2,3-Dimethyl-4-nitroanisole. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. As a substituted nitroaromatic compound, this compound presents a unique solubility profile that is critical to understand for applications ranging from synthetic chemistry to pharmaceutical formulation. The strategic placement of two methyl groups, a nitro group, and a methoxy group on the benzene ring creates a molecule with distinct polarity and hydrogen bonding characteristics, which in turn govern its behavior in various solvent systems.

This guide will provide a comprehensive overview of the physicochemical properties of this compound, a predictive analysis of its solubility in a range of common organic solvents, and detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. Furthermore, we will delve into theoretical solubility prediction using Hansen Solubility Parameters (HSP) and conclude with essential safety precautions for handling this compound and the associated solvents. Our goal is to equip you with the foundational knowledge and practical methodologies to confidently and effectively work with this compound in your research endeavors.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility. The molecular structure of this compound, with its combination of nonpolar and polar functional groups, dictates its interactions with different solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | N/A |

| Molecular Weight | 181.19 g/mol | N/A |

| Appearance | Light yellow to yellow powder | N/A |

| Melting Point | 70-73 °C | N/A |

| Boiling Point | ~314 °C (estimated) | N/A |

| CAS Number | 81029-03-0 | N/A |

The presence of the nitro group (-NO₂) and the methoxy group (-OCH₃) introduces polarity and potential for hydrogen bond acceptance, while the dimethylated benzene ring provides a significant nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent.

Predicted Solubility Profile

While specific experimental solubility data for this compound is not extensively available in the literature, we can predict its solubility based on the principle of "like dissolves like" and by examining the behavior of analogous compounds such as nitrobenzene.[1][2][3][4][5]

The molecule can be dissected into three key regions influencing its solubility:

-

Nonpolar Region: The benzene ring substituted with two methyl groups (-CH₃) forms a hydrophobic backbone.

-

Polar Aprotic Region: The nitro group (-NO₂) is strongly polar and electron-withdrawing.

-

Moderately Polar/Hydrogen Bond Acceptor Region: The methoxy group (-OCH₃) contributes moderate polarity and can act as a hydrogen bond acceptor.

Based on this structure, we can anticipate the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents that can engage in dipole-dipole interactions with the nitro and methoxy groups. Examples include:

-

Acetone

-

Ethyl acetate

-

Dichloromethane

-

Dimethyl sulfoxide (DMSO)

-

-

Moderate to High Solubility: Expected in polar protic solvents where the solvent can act as a hydrogen bond donor to the oxygen atoms of the nitro and methoxy groups. Examples include:

-

Ethanol

-

Methanol

-

-

Low to Moderate Solubility: Expected in nonpolar aromatic solvents due to π-π stacking interactions with the benzene ring. An example is:

-

Low Solubility: Expected in highly nonpolar aliphatic solvents that have limited ability to interact with the polar functional groups. An example is:

-

Very Low to Insoluble: Expected in water, due to the dominant hydrophobic character of the dimethylbenzene core.

The following table provides a summary of predicted solubility in a selection of common organic solvents.

| Solvent | Type | Predicted Solubility | Rationale |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Dichloromethane | Polar Aprotic | High | Good solvent for moderately polar compounds.[16][17][18][19] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar solvent capable of strong dipole-dipole interactions.[20][21][22][23][24] |

| Ethanol | Polar Protic | Moderate to High | Hydrogen bonding with the nitro and methoxy groups.[25][26][27][28] |

| Ethyl Acetate | Polar Aprotic | High | Good balance of polarity to interact with the entire molecule.[29][30][31] |

| Hexane | Nonpolar | Low | Primarily van der Waals forces, insufficient to overcome the solute's polarity.[11][12][13][14][15] |

| Methanol | Polar Protic | Moderate to High | Similar to ethanol, capable of hydrogen bonding.[32][33][34][35][36] |

| Toluene | Nonpolar Aromatic | Low to Moderate | π-π stacking interactions can aid dissolution.[6][7][8][9][10] |

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, the following protocols are provided for determining the solubility of this compound.

Qualitative Solubility Determination

This rapid method provides a preliminary assessment of solubility in various solvents.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry small test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent.

-

Agitation: Vigorously agitate the tubes using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

This method allows for a quick screening of a wide range of solvents to identify promising candidates for further quantitative analysis.

Quantitative Solubility Determination: The Equilibrium (Shake-Flask) Method

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., 5 mL). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the suspension for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high solubility values.

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

-

Below is a diagram illustrating the workflow for the equilibrium solubility determination.

Theoretical Solubility Prediction: Hansen Solubility Parameters (HSP)